Bisoprolol-d7 (hemifumarate) is a deuterated derivative of Bisoprolol, which is a selective beta-1 adrenergic receptor blocker. This compound is primarily utilized in pharmacological research due to its ability to selectively inhibit beta-1 adrenergic receptors, predominantly found in cardiac tissues. The incorporation of deuterium enhances the compound's stability and allows for precise tracking in pharmacokinetic studies, making it valuable for understanding metabolic pathways and drug interactions.
Bisoprolol-d7 (hemifumarate) is derived from Bisoprolol hemifumarate, classified as a selective beta-1 adrenergic antagonist. The hemifumarate form improves the solubility and bioavailability of the compound, aiding its use in pharmaceutical applications. Its chemical formula is , with a molecular weight of approximately 390.52 g/mol.
The synthesis of Bisoprolol-d7 (hemifumarate) involves several key steps:
Industrial production often utilizes large-scale synthesis under controlled conditions to optimize efficiency and product quality.
The molecular structure of Bisoprolol-d7 (hemifumarate) features a core beta-blocking framework with specific positions substituted by deuterium atoms. This isotopic labeling provides enhanced stability and allows for more accurate mass spectrometric analysis.
Key structural data includes:
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)OOPVJAGJYMLRLHP-MJMKZUOMSA-N.Bisoprolol-d7 (hemifumarate) participates in various chemical reactions typical of beta-blockers:
Common reagents include:
The outcomes of these reactions depend on specific reagents and conditions used, potentially yielding hydroxylated derivatives or deuterated alcohols.
Bisoprolol-d7 (hemifumarate) exerts its therapeutic effects by selectively binding to beta-1 adrenergic receptors in the heart. This competitive antagonism inhibits the action of catecholamines, leading to:
The primary biochemical pathway affected is the adrenergic signaling pathway, which results in decreased cyclic AMP production and reduced activation of protein kinase A, ultimately affecting cardiac function.
Key properties of Bisoprolol-d7 (hemifumarate) include:
Analytical techniques such as differential scanning calorimetry and thermogravimetric analysis are employed to assess thermal properties.
Bisoprolol-d7 (hemifumarate) has significant applications in scientific research:
This compound plays a crucial role in advancing cardiovascular therapeutics by providing insights into drug interactions within biological systems.
Deuterium incorporation into bisoprolol targets specific metabolic soft spots to leverage the deuterium kinetic isotope effect (DKIE). For Bisoprolol-d7 (hemifumarate), deuterium atoms replace hydrogen at the isopropylamino group (C₃D₇), where oxidative metabolism predominantly occurs. Two primary synthetic routes dominate:
Table 1: Comparison of Deuterium Incorporation Methods
| Method | Isotopic Purity (%) | Key Advantage | Key Limitation |
|---|---|---|---|
| Deuterated Precursor | >99 | Positional specificity | High cost of labeled precursors |
| H/D Exchange | ~85 | Lower precursor costs | Non-selective deuteration |
Reaction conditions critically influence DKIE magnitude. Studies show that deuteration at the isopropylamino group reduces CYP3A4-mediated metabolism by 2–5-fold, extending plasma half-life proportionally to DKIE values (typically 2–7) [5] [8].
Hemifumarate salt formation enhances bisoprolol’s crystallinity and stability. For Bisoprolol-d7, stoichiometric control is paramount due to deuterium’s marginal steric effects:
Table 2: Hemifumarate Salt Properties Under Different Techniques
| Technique | Crystal Form | Water Content (%) | Stability (40°C/75% RH) |
|---|---|---|---|
| Solution Crystallization | Monohydrate | 2.1–2.5 | >24 months |
| Anti-Solvent Precipitation | Anhydrous | 0.3–0.5 | 18 months |
Fumaric acid’s low hygroscopicity (water uptake: <0.1% at 80% RH) prevents deliquescence, making it preferable over hydrochloride or maleate salts for deuterated analogs [8].
Deuteration introduces unique contaminants requiring specialized analytics:
Isotope ratio mass spectrometry (IRMS) quantifies bulk δ²H values, with deviations >±10‰ indicating isotopic heterogeneity. Contaminant profiles must align with ICH Q3A/B thresholds (<0.10% for unidentified impurities) [4] [9].
Scaling Bisoprolol-d7 synthesis faces three core hurdles:
Regulatory guidance (FDA 2021) requires isotopic enrichment verification via MS and NMR at multiple process stages, adding ~15% to operational costs. Nevertheless, rising deuterated drug market growth (projected CAGR 11.5% through 2032) incentivizes scalable solutions [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6